8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
Overview
Description
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. The process begins with the formation of the tetrahydro-pyrrolo[3,2,1-ij]quinoline core, followed by the introduction of the propionyl and acetyl-piperidine groups. Common reagents include:
Starting materials: 1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinoline
Reaction conditions: moderate temperature, inert atmosphere, use of catalysts such as palladium or copper
Industrial Production Methods
Industrial-scale production leverages streamlined synthetic pathways with optimized yields. Large-scale reactors and automation technologies are often employed to maintain high efficiency and purity. Specific conditions may involve high-pressure hydrogenation and advanced chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one can undergo several types of reactions, including:
Oxidation: Conversion to more oxidized states using agents like potassium permanganate or chromium trioxide
Reduction: Reduction of functional groups using lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts and specific solvents
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, ethanol, dichloromethane
Major Products Formed
Depending on the reaction conditions, the major products can vary. For example, oxidation might yield more complex quinoline derivatives, whereas reduction could simplify the compound’s structure by removing oxygen-containing groups.
Scientific Research Applications
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one has various applications:
Chemistry: : Utilized as a building block for more complex molecular architectures
Biology: : Investigated for its potential role in modulating biological pathways and interactions
Medicine: : Explored for therapeutic applications, particularly in targeting specific receptors or enzymes
Industry: : Employed in the synthesis of advanced materials or pharmaceuticals
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, influencing their activity:
Molecular Targets: : Receptors, enzymes, ion channels
Pathways Involved: : Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
8-[3-(1-Methyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Benzyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its unique acetyl and propionyl modifications, which confer distinct chemical reactivity and biological activity.
Similar Compounds
8-[3-(1-Methyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Benzyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
This differentiation highlights the uniqueness of the compound in terms of its applications and mechanisms of action.
Properties
IUPAC Name |
6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBGGGMWJBWLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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